2-Cyclopentene-1-acetic acid, ethyl ester
Overview
Description
2-Cyclopentene-1-acetic acid, ethyl ester is a chemical compound that is related to various synthetic processes in organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactions of structurally related compounds, which can be informative for understanding the chemistry of 2-cyclopentene-1-acetic acid, ethyl ester.
Synthesis Analysis
The synthesis of compounds related to 2-cyclopentene-1-acetic acid, ethyl ester involves several innovative methods. For instance, cyclopropylideneacetic acids and esters can be cyclized using CuX(2)-mediated reactions to yield furanones and pyran-ones, which suggests potential pathways for synthesizing cyclic structures similar to 2-cyclopentene-1-acetic acid, ethyl ester . Additionally, asymmetric synthesis of cyclopropane derivatives has been achieved through phase-transfer catalyzed cyclopropanation, indicating the possibility of enantioselective approaches in the synthesis of related compounds . Furthermore, cyclopropane acetic acid ethyl esters have been prepared from cyclopropyl alkyl ketones using lead (IV) acetate, which could be a relevant method for synthesizing substituted cyclopentene derivatives .
Molecular Structure Analysis
The molecular structure of related compounds involves cyclopropane and cyclopentene rings, which are key features in the structure of 2-cyclopentene-1-acetic acid, ethyl ester. The stereochemistry and regiochemistry of these compounds are crucial for their biological activity and are often controlled through selective synthesis methods, as seen in the asymmetric synthesis of vinylcyclopropanecarboxylic acid esters . The use of NMR studies to confirm the absolute configurations of key intermediates in the synthesis of cyclohexene derivatives also highlights the importance of detailed molecular structure analysis .
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2-cyclopentene-1-acetic acid, ethyl ester is diverse. The cyclization reactions mediated by copper halides demonstrate the potential for intramolecular transformations leading to heterocyclic compounds . The cycloaddition reactions of cyclopentadiene derivatives to form norbornanone acetals also provide insights into the types of chemical reactions that cyclopentene derivatives can undergo .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-cyclopentene-1-acetic acid, ethyl ester are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility of intermediates in different solvents and the stability of compounds under various conditions are important considerations in synthesis, as demonstrated by the solvent-dependent yields in cycloaddition reactions . The chiral purity and isolation methods, such as supercritical fluid chromatography, are also relevant for the purification and characterization of cyclopentene derivatives .
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
2-Cyclopentene-1-acetic acid, ethyl ester and its related compounds are primarily utilized in the field of organic synthesis, serving as intermediates for the production of various chemical compounds. The thermodynamic analysis of the synthesis of cyclopentanol from cyclopentene demonstrates the importance of such compounds in industrial chemical processes. The synthesis involves an addition-esterification reaction followed by a transesterification reaction, highlighting the role of cyclopentene derivatives in the synthesis of important chemical intermediates (Yao et al., 2015). Similarly, the synthesis of substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones further underscores the utility of cyclopentene-related compounds in chemical synthesis, providing a convenient one-step method for preparing these esters (Nongkhlaw et al., 2005).
Catalytic and Enzymatic Reactions
Cyclopentene derivatives are also significant in catalytic and enzymatic reactions. The catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester through cyclopropanation of cyclopentenone using a specific catalyst demonstrates the versatility of these compounds in producing complex molecular structures (Zhang et al., 2007). Furthermore, the enantioselective hydrolysis of certain cyclopentene derivatives to produce specific enantiomers of hydroxy cyclopentenyl acetate emphasizes the significance of these compounds in producing stereochemically pure substances, which are crucial in pharmaceutical synthesis (Deardorff et al., 2003).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry and drug development, cyclopentene derivatives serve as key intermediates. The formation of bicyclic cyclopentenone derivatives by Robinson-type annulation of cyclic β-oxoesters containing a 1,4-diketone moiety illustrates the potential of these compounds in creating new scaffolds for medicinal chemistry, which can be further derivatized for drug development (Geibel et al., 2017). The synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, which were found to be effective inhibitors of certain enzymes, further highlight the importance of these derivatives in the search for new therapeutic agents (Boztaş et al., 2019).
properties
IUPAC Name |
ethyl 2-cyclopent-2-en-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,8H,2,4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPHOITVJAVVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884856 | |
Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentene-1-acetic acid, ethyl ester | |
CAS RN |
15848-49-4 | |
Record name | Ethyl 2-cyclopentene-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15848-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl cyclopent-2-en-1-ylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.